

Unraveling the Transcriptional Modulation by DC-TEADin02: A Technical Guide

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Compound of Interest

Compound Name: DC-TEADin02

Cat. No.: B10830747

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Introduction

DC-TEADin02 has emerged as a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, offering a promising avenue for therapeutic intervention in cancers driven by the Hippo signaling pathway. This technical guide provides an in-depth analysis of **DC-TEADin02**, focusing on its mechanism of action, quantitative effects on transcriptional output, and the experimental protocols utilized for its characterization. By inhibiting the autopalmitylation of TEAD proteins, **DC-TEADin02** effectively curtails the transcriptional co-activation mediated by YAP and TAZ, leading to the downregulation of oncogenic gene expression.

Core Mechanism: Inhibition of TEAD Autopalmitylation

TEAD transcription factors require autopalmitylation on a conserved cysteine residue within their YAP/TAZ-binding domain for stability and full transcriptional activity. This post-translational modification is crucial for the interaction with the transcriptional co-activators YAP and TAZ.

DC-TEADin02 is a vinylsulfonamide-based covalent inhibitor that specifically targets this autopalmitylation process. Through a Michael addition reaction, **DC-TEADin02** forms a covalent bond with the catalytic cysteine in the palmitylation pocket of TEADs. This

irreversible binding blocks the subsequent attachment of palmitate, thereby rendering TEADs incapable of effectively partnering with YAP/TAZ to drive the expression of their target genes.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of **DC-TEADin02** in inhibiting TEAD autopalmitoylation and its downstream functional consequences.

Table 1: In Vitro Inhibition of TEAD Autopalmitoylation

Target	IC50 (nM)	Assay Type
TEAD	197 ± 19	Biochemical autopalmitoylation assay

Data sourced from Lu et al., 2019.[\[1\]](#)

Table 2: Effect of **DC-TEADin02** on YAP/TAZ Target Gene Expression in HCT116 Cells

Gene	Concentration (µM)	Fold Change vs. DMSO
CTGF	10	~0.4
CYR61	10	~0.5

Data represents approximate values inferred from graphical representations in Lu et al., 2019.

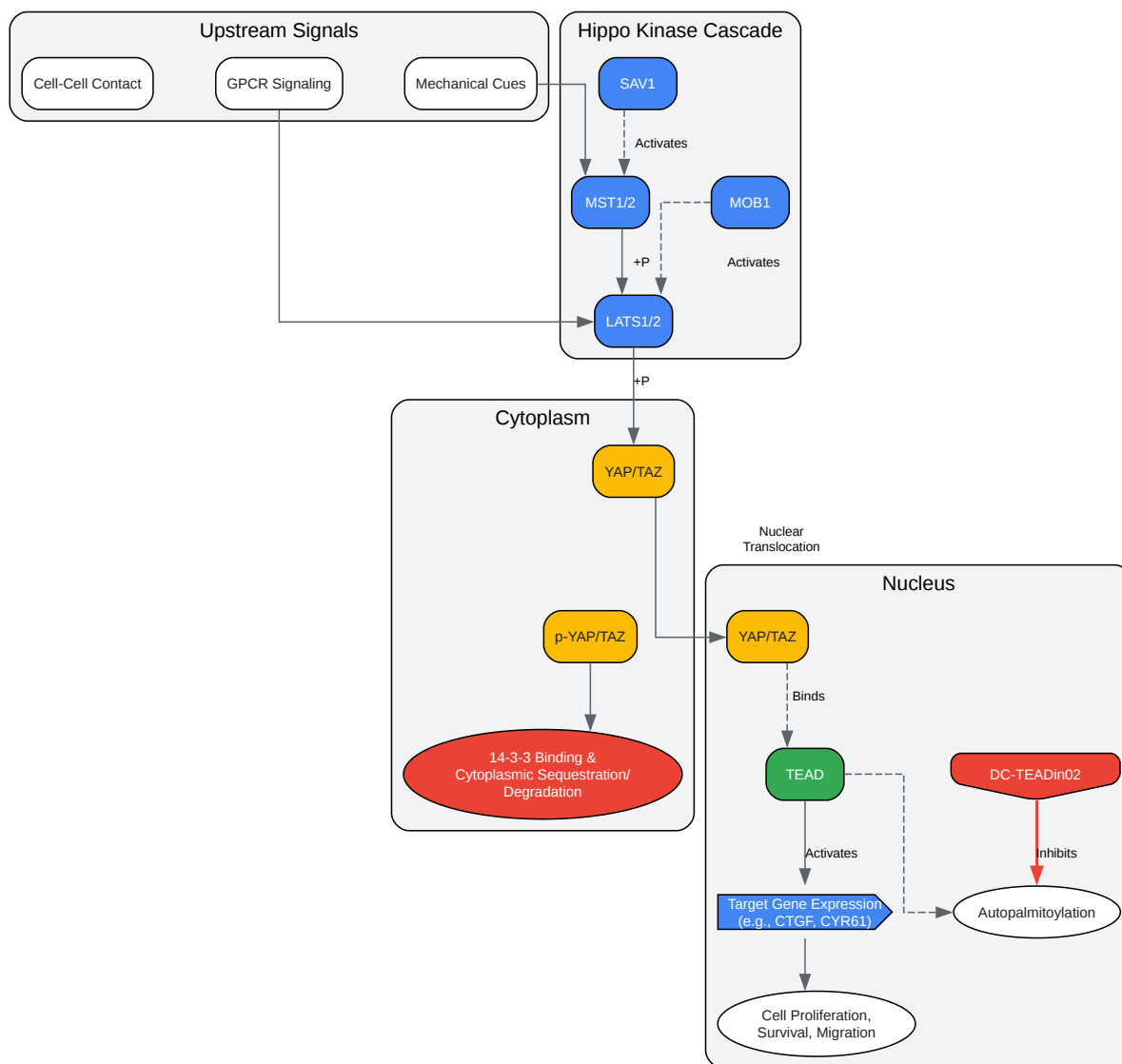
Table 3: Anti-proliferative Activity of **DC-TEADin02**

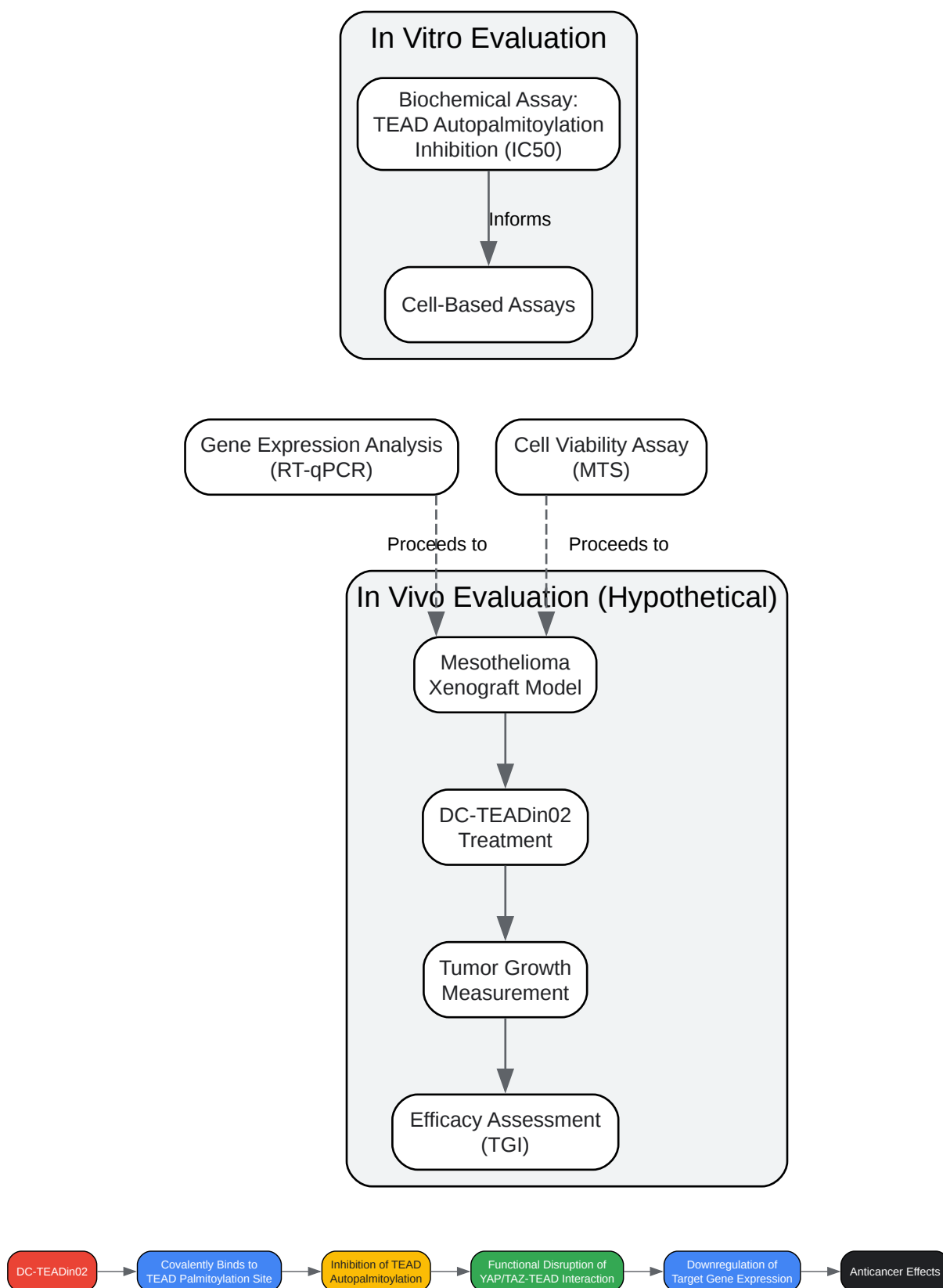
Cell Line	IC50 (µM)	Assay Type
HCT116	> 25	Cell Viability Assay
HEK293T	> 25	Cell Viability Assay

Data sourced from Lu et al., 2019.[\[1\]](#)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Hippo signaling pathway and the specific point of intervention by **DC-TEADin02**.





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References

- 1. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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